molecular formula C19H13N5 B15124208 1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- CAS No. 13960-35-5

1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl-

Cat. No.: B15124208
CAS No.: 13960-35-5
M. Wt: 311.3 g/mol
InChI Key: FIFVSWDSYAQNKG-UHFFFAOYSA-N
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Description

The compound 1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- (hereafter referred to as the target compound) is a trisubstituted 1,3,5-triazine derivative featuring a phenyl group at position 2 and two pyridin-2-yl groups at positions 4 and 5. The triazine core is a symmetric heterocycle with three nitrogen atoms, enabling diverse chemical modifications. This compound is structurally related to 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ, ), but differs in its substitution pattern, which may influence its coordination chemistry, solubility, and biological activity .

Properties

CAS No.

13960-35-5

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

2-phenyl-4,6-dipyridin-2-yl-1,3,5-triazine

InChI

InChI=1S/C19H13N5/c1-2-8-14(9-3-1)17-22-18(15-10-4-6-12-20-15)24-19(23-17)16-11-5-7-13-21-16/h1-13H

InChI Key

FIFVSWDSYAQNKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

Biological Activity

1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl-, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a triazine ring and two pyridine groups attached to a phenyl group, contributes to its reactivity and potential applications in medicinal chemistry. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure

The compound features a triazine core with the following structural formula:

C14H12N4\text{C}_{14}\text{H}_{12}\text{N}_4

Biological Activities

Research indicates that derivatives of 1,3,5-triazine exhibit a wide range of biological activities:

  • Antitumor Activity : Several studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this structure showed significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been reported to possess antibacterial and antifungal activities. Its interaction with microbial enzymes may disrupt vital biological processes in pathogens.
  • Antiviral Effects : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

The biological mechanisms of 1,3,5-triazine derivatives often involve:

  • Enzyme Inhibition : These compounds can act as inhibitors of specific enzymes involved in metabolic pathways critical for cancer cell survival and pathogen growth.
  • Receptor Modulation : They may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Antitumor Activity

A study published in MDPI highlighted the effectiveness of 1,3,5-triazine derivatives against breast cancer cell lines. The compound demonstrated an IC50 value of 0.126μM0.126\mu M, indicating potent inhibitory effects on cell proliferation compared to standard treatments like 5-Fluorouracil .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of 1,3,5-triazine were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications enhanced their antimicrobial potency significantly .

Comparative Analysis

The following table summarizes the biological activities of various triazine derivatives compared to 1,3,5-triazine:

Compound NameStructureAntitumor ActivityAntimicrobial Activity
2,4-Diamino-6-phenyl-1,3,5-triazineStructureHigh (IC50 = 0.15 µM)Moderate
2-Pyridyl-1,3,5-triazineStructureModerateHigh
1,3,5-Triazine, 2-phenyl-4,6-di-2-pyridinyl- StructureVery High (IC50 = 0.126 µM)High

Synthesis Methods

The synthesis of 1,3,5-triazine derivatives can be achieved through several methods:

  • Nucleophilic Substitution Reactions : Utilizing dichlorotriazinyl compounds to form new derivatives.
  • Ullmann-type Reactions : Employing copper(I) catalysts for efficient synthesis .

Chemical Reactions Analysis

Sequential Substitution of Chlorine Atoms

  • Starting Material : 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) undergoes stepwise substitution of chlorine atoms with nucleophiles.

  • Mechanism :

    • First Step : Replacement of one chlorine atom with a phenyl group or pyridinyl group.

    • Second and Third Steps : Substitution of the remaining chlorines with pyridinyl or phenyl groups, depending on the desired final product.

  • Example : In analogous reactions, sequential substitution of cyanuric chloride with alkoxides, amines, or aryl groups yields trisubstituted triazines .

Catalyzed Coupling Reactions

  • Ullmann-Type Coupling : Copper(I)-catalyzed reactions (e.g., using Cu(I) on polyacrylate resin) facilitate substitution of chlorine atoms in dichlorotriazinyl derivatives with aryl or heteroaryl nucleophiles .

    • Advantages : Shortened reaction times (compared to uncatalyzed reactions) and improved yields.

    • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Cross-Coupling Reactions

  • Palladium-Catalyzed Coupling : For aromatic substitution, Suzuki or Stille coupling may be employed to introduce pyridinyl groups. For example, coupling of aryl halides with triazine cores under palladium catalysis is reported for dendrimer synthesis .

Nucleophilic Substitution

Method Catalyst Reaction Time Yield Key Features
UncatalyzedNone24–48 hModerateFull substitution requires excess nucleophile
Cu(I)-CatalyzedCu(I) on resin2–6 hHigherReduced side products; controlled reactivity

Catalyzed Coupling

Reaction Type Catalyst Conditions Yield Example
Ullmann CouplingCu(I) on resin80–100°C, DMF60–85%Substitution of dichlorotriazine with pyridinyl groups
Suzuki CouplingPd(PPh₃)₄Reflux, aqueous base50–70%Formation of triazine-based dendrimers

Structural and Spectroscopic Analysis

The compound’s structure is confirmed via:

  • ¹H NMR : Distinct signals for aromatic protons (phenyl and pyridinyl groups).

  • ¹³C NMR : Characteristic signals for triazine carbons and substituents.

  • HRMS : Matches molecular formula C₁₉H₁₃N₅ .

Challenges and Considerations

  • Selectivity : Sequential substitution requires careful control of reaction conditions to avoid over-substitution .

  • Catalyst Choice : Copper-based catalysts improve reaction efficiency for nucleophilic substitution , while palladium catalysts enable coupling with aryl halides .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structure is compared to other trisubstituted triazines below:

Compound Name Substituents Key Features Reference
Target Compound 2-phenyl, 4,6-di-2-pyridinyl Mixed aromatic substituents; potential for π-π interactions and coordination
2,4,6-Tri(2-pyridyl)-1,3,5-triazine Three 2-pyridyl groups High symmetry; used in luminescent metal complexes (e.g., Tb³⁺/Eu³⁺)
2-Phenyl-4,6-bis(R-tert-butylsulfonamido)-1,3,5-triazine Sulfonamido groups Chiral ligands for asymmetric catalysis
2,4,6-Trifluorophenyl-1,3,5-triazine Three fluorine atoms Electron-withdrawing groups; platform for indolinylphosphonate synthesis
N,N',N''-Tributyl-1,3,5-triazine-2,4,6-triamine Tributylamino groups Hydrophobic; potential surfactant or ligand

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The target compound’s phenyl and pyridinyl groups enhance π-π stacking and metal-coordination capabilities compared to aliphatic substituents (e.g., tributylamino groups in ) .
  • Symmetry : Unlike the fully symmetric TPTZ (three pyridyl groups), the target compound’s asymmetry may reduce crystallinity but broaden reactivity .

Key Observations :

  • Stepwise Substitution : The target compound likely requires sequential substitutions (e.g., phenyl first due to lower reactivity of subsequent chlorines), similar to methods in and .
Physical and Chemical Properties

Predicted or reported properties of analogous compounds:

Compound Solubility Melting Point Stability Reference
Target Compound Moderate in DMF* Not reported Likely stable
2,4,6-Tri(2-pyridyl)-1,3,5-triazine Soluble in polar aprotic solvents Light tan, monoclinic crystals Stable under inert conditions
N,N',N''-Tributyl-triazine Hydrophobic Computed: 853.4°C Sensitive to hydrolysis

Key Observations :

  • Coordination Capacity : Pyridinyl groups in the target compound and TPTZ enable metal chelation, as demonstrated in terbium/europium complexes () .

Key Observations :

  • Antimicrobial Potential: Triazines with aromatic substituents (e.g., phenyl) show selective activity against gram-positive bacteria, suggesting possible utility for the target compound .

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-4,6-di-2-pyridinyl-1,3,5-triazine, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis of triazine derivatives typically involves nucleophilic substitution reactions or cyclization strategies. For example:

  • Stepwise substitution : Starting with 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5), pyridinyl groups can be introduced via Buchwald-Hartwig coupling or palladium-catalyzed cross-coupling. Reaction conditions (temperature, catalyst loading, solvent polarity) significantly affect yields .
  • Cyclocondensation : Reacting cyanuric chloride with phenyl and pyridinyl precursors in anhydrous solvents (e.g., CH₂Cl₂) under reflux, using bases like DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .
    Key Optimization Parameters :
ParameterImpact
TemperatureHigh temps (>100°C) favor cyclization but may degrade sensitive substituents.
Catalyst (e.g., Pd)Pd(OAc)₂ with ligands (XPhos) improves coupling efficiency.
Solvent polarityPolar aprotic solvents (DMF, THF) enhance nucleophilicity of pyridinyl groups.

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of 2-phenyl-4,6-di-2-pyridinyl-1,3,5-triazine?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and symmetry. Pyridinyl protons resonate at δ 7.5–8.5 ppm, while phenyl groups appear at δ 7.0–7.4 ppm. Triazine ring carbons are typically deshielded (δ 160–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl or N substituents .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming coordination chemistry applications .

Advanced Research Questions

Q. How can 2-phenyl-4,6-di-2-pyridinyl-1,3,5-triazine act as a ligand in coordination polymers, and what factors influence its metal-binding selectivity?

Methodological Answer: The triazine core and pyridinyl/phenyl substituents provide multiple coordination sites. For example:

  • N-donor sites : Pyridinyl nitrogen atoms bind transition metals (e.g., Fe²⁺, Cu²⁺) to form octahedral or square-planar complexes. Steric hindrance from phenyl groups may limit binding modes .
  • Supramolecular assembly : π-π stacking between phenyl/pyridinyl rings stabilizes layered coordination polymers. Solvent polarity and counterion selection (e.g., Cl⁻ vs. PF₆⁻) modulate lattice stability .
    Design Considerations :
FactorEffect
Substituent bulkBulky groups reduce ligand flexibility, favoring monodentate over polydentate binding.
Metal oxidation stateHigher oxidation states (e.g., Fe³⁺) strengthen ligand-field splitting.

Q. What experimental strategies resolve contradictions in reported reaction kinetics of triazine derivatives with hydrated electrons (e.g., from radiolytic studies)?

Methodological Answer: Conflicting kinetic data (e.g., rate constants for e⁻ₐq reactions) may arise from solvent effects or competing pathways. To address this:

  • Pulse radiolysis : Measure transient absorption spectra to track intermediate formation. For example, triazine ring opening vs. radical adduct stabilization .
  • pH control : Buffer solutions (pH 7–10) stabilize hydrated electrons and suppress side reactions with protons.
  • Computational modeling : DFT calculations predict preferred reaction pathways (e.g., N-centered vs. C-centered radical formation) .

Q. How can researchers evaluate the antibacterial activity of 2-phenyl-4,6-di-2-pyridinyl-1,3,5-triazine derivatives while addressing concentration-dependent cytotoxicity?

Methodological Answer:

  • MIC assays : Determine minimum inhibitory concentrations (MICs) against gram-positive/negative strains (e.g., S. mutans) using broth microdilution. Triazine derivatives with electron-withdrawing groups (Cl, NO₂) often show enhanced activity .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Structural modifications (e.g., replacing Cl with methoxy groups) reduce toxicity while retaining antimicrobial efficacy .
    Balancing Activity and Safety :
ModificationTrade-off
Hydrophobic substituentsImprove membrane permeability but increase nonspecific binding.
Chelating groupsEnhance metal-binding activity but risk disrupting host cell metalloenzymes.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in the thermal stability of triazine-based coordination polymers reported in different studies?

Methodological Answer: Variations in thermal decomposition temperatures (TGA data) may stem from:

  • Crystallinity differences : Amorphous polymers degrade at lower temps than crystalline analogs. Use XRD to confirm phase purity .
  • Ligand-metal ratio : Stoichiometric excess of triazine ligands can stabilize the polymer framework. ICP-MS quantifies metal content .

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